molecular formula C9H13N3S B13806994 1-Isopropyl-3-(2-pyridyl)-2-thiourea CAS No. 60560-45-4

1-Isopropyl-3-(2-pyridyl)-2-thiourea

Cat. No.: B13806994
CAS No.: 60560-45-4
M. Wt: 195.29 g/mol
InChI Key: VOUIBGCNFWNXSC-UHFFFAOYSA-N
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Description

Overview of Substituted Thioureas as Versatile Molecular Scaffolds

Substituted thioureas are a class of organic compounds where one or more hydrogen atoms on the amino groups of the parent thiourea (B124793) molecule are replaced by other functional groups. This substitution allows for the fine-tuning of their steric and electronic properties, making them highly adaptable molecular scaffolds. rsc.orgnih.gov The presence of both nucleophilic sulfur and nitrogen atoms enables these molecules to form a variety of intermolecular and intramolecular hydrogen bonds, influencing their crystal structures and binding modes with metal ions. mdpi.com

The versatility of substituted thioureas is evident in their wide-ranging applications. They are extensively used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. mdpi.commdpi.com In organic synthesis, they function as intermediates for the creation of various heterocyclic compounds and act as potent organocatalysts, particularly in enantioselective reactions. nih.govacs.org Furthermore, their biological significance is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.govmdpi.com

Table 1: Applications of Substituted Thiourea Scaffolds

Application Area Specific Use-Cases
Coordination Chemistry Versatile ligands for a wide range of metal ions, formation of stable metal complexes. rsc.orgmdpi.com
Organic Synthesis Precursors for heterocyclic compounds, organocatalysts for asymmetric synthesis. nih.govacs.org
Medicinal Chemistry Scaffolds for developing agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.com
Materials Science Development of chemosensors, corrosion inhibitors, and flame retardant resins. nih.govmdpi.com
Agriculture Utilized in the synthesis of compounds with herbicidal, insecticidal, and fungicidal activities. nih.gov

Importance of Pyridyl and Isopropyl Moieties in Thiourea Design for Specific Chemical Applications

The rational design of substituted thioureas involves the strategic selection of substituent groups to impart desired functionalities. The incorporation of pyridyl and isopropyl moieties into a thiourea backbone is a deliberate choice to influence the compound's coordination properties, reactivity, and potential applications.

The pyridyl group , specifically the 2-pyridyl isomer, introduces a nitrogen atom that acts as a "hard" Lewis base, complementing the "soft" sulfur donor of the thiourea core. researchgate.net This hard-soft donor combination makes pyridyl-thioureas excellent chelating ligands, capable of forming stable, bidentate complexes with various metal ions. researchgate.net The nitrogen atom of the pyridine (B92270) ring can readily coordinate to a metal center, a property that is fundamental to the construction of coordination polymers and metal-organic frameworks. frontiersin.org The electronic properties of the pyridine ring can also be tuned, which in turn can modulate the catalytic activity of its metal complexes. mdpi.comnih.gov The rigid structure of the pyridine ring provides a well-defined spatial orientation for coordination. nih.gov

The isopropyl group primarily imparts significant steric and electronic effects. As a bulky alkyl group, it can influence the geometry of metal complexes by sterically shielding the coordination sphere, which can lead to the stabilization of specific coordination numbers and geometries. researchgate.net This steric hindrance can also play a role in controlling the reactivity at the metal center in catalytic applications. researchgate.net Electronically, the isopropyl group is an electron-donating group through induction, which can modulate the electron density on the thiourea backbone and, consequently, its donor properties. Furthermore, the lipophilicity introduced by the isopropyl group can enhance the solubility of the compound in nonpolar organic solvents, a crucial factor in many synthetic and catalytic processes. Theoretical studies have also highlighted the role of isopropyl substituents in stabilizing molecules through dispersive van der Waals attractions. acs.org

Scope and Research Focus on 1-Isopropyl-3-(2-pyridyl)-2-thiourea within the Broader Thiourea Landscape

While the broader classes of pyridyl-thioureas and N-alkyl-thioureas have been subjects of considerable research, specific, in-depth studies focusing solely on this compound are limited in the current scientific literature. The compound is registered and its basic chemical properties are known, but detailed investigations into its synthesis, crystal structure, coordination chemistry, and specific applications are not extensively documented.

The research focus for this compound can be inferred from the combined properties of its constituent moieties. The presence of the 2-pyridyl group suggests a strong potential for its use as a bidentate N,S-chelating ligand in coordination chemistry. researchgate.net The interplay between the hard nitrogen of the pyridine and the soft sulfur of the thiourea would make it a compelling candidate for complexing with a range of transition metals. The resulting metal complexes could be investigated for their catalytic activity, potentially in hydrogenation or other organic transformations where the hemilability of the pyridyl-metal bond could be advantageous. mdpi.com

The isopropyl group would be expected to influence the solubility and crystal packing of the ligand and its metal complexes. Its steric bulk could lead to unique coordination geometries and potentially enhance the stability of the resulting complexes. researchgate.net Given that various pyridyl thiourea derivatives have shown promise in medicinal chemistry for their neuroprotective effects, this compound could also be a target for biological screening. nih.gov

Future research on this specific compound would likely involve:

Development of efficient and scalable synthetic routes.

Detailed characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to understand its solid-state structure and hydrogen bonding patterns.

Exploration of its coordination behavior with various transition metal ions to synthesize and characterize novel metal complexes.

Investigation of the catalytic potential of these metal complexes in various organic reactions.

Screening for potential biological activities based on the known pharmacological profiles of related thiourea derivatives.

The compound this compound represents an intriguing, yet underexplored, molecule at the intersection of well-established functional groups, offering a rich area for future chemical research.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₃N₃S
Molecular Weight 195.28 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 79.4 Ų

Data sourced from PubChem CID 3042814. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60560-45-4

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-propan-2-yl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C9H13N3S/c1-7(2)11-9(13)12-8-5-3-4-6-10-8/h3-7H,1-2H3,(H2,10,11,12,13)

InChI Key

VOUIBGCNFWNXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Isopropyl 3 2 Pyridyl 2 Thiourea and Its Analogs

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone (N-C(S)-N) is a cornerstone of organic synthesis, with several reliable methods available for creating unsymmetrically disubstituted derivatives like 1-isopropyl-3-(2-pyridyl)-2-thiourea.

Reaction of Isothiocyanates with Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. This reaction is typically efficient and proceeds under mild conditions, making it a favored approach. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group, forming a thiourea linkage.

For the synthesis of this compound, this would involve the reaction of 2-aminopyridine (B139424) with isopropyl isothiocyanate. The reaction is often carried out in a suitable organic solvent, such as ethanol (B145695) or chloroform, and can proceed at room temperature or with gentle heating to ensure completion. The versatility of this method allows for the synthesis of a wide array of thiourea derivatives by simply varying the amine and isothiocyanate starting materials.

Application of Thiophosgene (B130339) and Related Reagents in Thiourea Synthesis

Thiophosgene (CSCl₂) and its less hazardous analogs, such as 1,1'-thiocarbonyldiimidazole (B131065), serve as effective thiocarbonylating agents for the synthesis of thioureas. digitellinc.com This method typically involves a two-step process. First, a primary amine reacts with thiophosgene to form an isothiocyanate intermediate. This intermediate is then reacted in situ with a second amine to yield the desired unsymmetrical thiourea.

While highly effective, the use of thiophosgene is often limited by its high toxicity and corrosive nature, necessitating careful handling and specialized equipment. digitellinc.com Alternative reagents like 1,1'-thiocarbonyldiimidazole offer a safer, albeit sometimes less reactive, option for introducing the thiocarbonyl group.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thioureas in a single step from three or more starting materials. One such approach involves the reaction of an amine, carbon disulfide, and an oxidizing agent. In this process, the amine and carbon disulfide first form a dithiocarbamate (B8719985) intermediate, which is then desulfurized in situ to generate an isothiocyanate that subsequently reacts with another amine molecule.

Another innovative multi-component strategy involves the reaction of isocyanides, amines, and elemental sulfur. nih.gov This method is particularly appealing from a green chemistry perspective as it utilizes readily available and environmentally benign elemental sulfur.

Targeted Synthetic Approaches for this compound

The most direct and targeted synthesis of this compound involves the reaction of 2-aminopyridine with isopropyl isothiocyanate. This approach is highly convergent and generally provides good yields of the desired product.

Reaction Scheme:

Reaction of 2-aminopyridine with isopropyl isothiocyanate

A general representation of the synthesis of this compound.

The reaction is typically carried out by dissolving 2-aminopyridine in a suitable solvent, followed by the addition of isopropyl isothiocyanate. The mixture is then stirred, often with heating, for a period sufficient to ensure complete reaction. The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to minimize environmental impact and improve safety. These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

For the synthesis of N,N'-disubstituted thioureas, several green methodologies have been developed:

Water as a Solvent: Performing the reaction of amines and isothiocyanates in water offers a significant environmental advantage over traditional organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of thiourea formation, often leading to higher yields and cleaner reactions in shorter timeframes. This technique can be particularly effective for solvent-free reactions or reactions on solid supports like alumina.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction between amines and isothiocyanates, often at ambient temperature, leading to high yields in short reaction times. researchgate.net

Catalyst-Free and Solvent-Free Conditions: In some cases, the reaction between an amine and an isothiocyanate can be carried out neat (without a solvent) or in the absence of a catalyst, further reducing the environmental footprint of the synthesis.

These green approaches are applicable to the synthesis of this compound and its analogs, offering more sustainable alternatives to traditional methods.

Derivatization and Functionalization Strategies for Structural Modification

The structural framework of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a diverse library of analogs with potentially modified properties.

Functionalization of the Pyridine (B92270) Ring:

The pyridine ring is amenable to a variety of electrophilic and nucleophilic substitution reactions.

Halogenation: The pyridine ring can be halogenated at various positions, providing a handle for further cross-coupling reactions to introduce new functional groups. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds onto the pyridine ring, offering a more atom-economical approach compared to traditional cross-coupling methods. nih.govresearchgate.netrsc.org

Modification of the Thiourea Moiety:

The thiourea group itself can be a site for further chemical transformations.

Alkylation: The sulfur atom of the thiourea can be alkylated to form isothiouronium salts, which can then be converted to other functional groups.

Cyclization Reactions: The thiourea moiety can participate in cyclization reactions with suitable bifunctional reagents to form various heterocyclic systems, such as thiazoles or thiadiazines. nih.gov For instance, N-pyridylthioureas can undergo cyclization to form fused heterocyclic systems.

These derivatization strategies provide a versatile toolkit for the medicinal chemist to explore the structure-activity relationships of this compound and its analogs.

Spectroscopic and Crystallographic Investigations of 1 Isopropyl 3 2 Pyridyl 2 Thiourea Molecular and Supramolecular Architectures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for elucidating the molecular structure of thiourea (B124793) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 1-Isopropyl-3-(2-pyridyl)-2-thiourea, distinct signals are expected for the protons of the isopropyl and pyridyl groups, as well as for the N-H protons of the thiourea backbone. The N-H protons typically appear as broad singlets in the downfield region (δ 9.0-11.0 ppm), with their chemical shift being sensitive to solvent and concentration due to hydrogen bonding effects. The isopropyl group would exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The protons of the 2-pyridyl ring will show a characteristic set of multiplets in the aromatic region (δ 7.0-8.5 ppm).

The ¹³C NMR spectrum provides complementary information. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate in the highly deshielded region of δ 175-185 ppm. The carbons of the pyridyl ring and the isopropyl group would appear at their respective characteristic chemical shifts.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AssignmentExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
N-H (pyridyl side)~10.5 (broad s)-
N-H (isopropyl side)~9.5 (broad d)-
Pyridyl-H (α to N)~8.3 (d)~150
Pyridyl-H~7.0-7.8 (m)~115-148
Isopropyl-CH~4.5 (septet)~50
Isopropyl-CH₃~1.3 (d)~22
C=S-~180

Utilization of Infrared (IR) and Mass Spectrometry (MS) in Structural Characterization

IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations are typically observed as one or more bands in the 3100-3400 cm⁻¹ region. iosrjournals.org The exact position and shape of these bands can indicate the extent of hydrogen bonding in the solid state. The C-N stretching and N-H bending vibrations contribute to bands in the 1500-1600 cm⁻¹ range. The thiocarbonyl (C=S) stretching vibration is more difficult to assign definitively due to its coupling with other vibrations, but it generally contributes to absorptions in the 700-1300 cm⁻¹ range. iosrjournals.orgresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI), the molecule would likely be detected as a protonated species [M+H]⁺. The calculated monoisotopic mass of this compound (C₉H₁₃N₃S) is approximately 195.08 Da. High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the isopropyl group or cleavage of the thiourea core, providing further structural confirmation. ajgreenchem.comnih.gov

Table 2: Characteristic IR Absorption Bands for N-Aryl-N'-alkyl-thioureas

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H stretching3100 - 3400
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N / C=C stretching (pyridyl)1550 - 1620
C-N stretching / N-H bending1400 - 1550
C=S stretching (mixed)700 - 1300

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. spectrabase.com While a specific structure for this compound is not publicly documented, analysis of closely related compounds like N,N′-bis(2-pyridyl)thiourea allows for a detailed prediction of its solid-state architecture. researchgate.net

Molecular Conformation and Bond Geometry Analysis

The thiourea unit [-NH-C(S)-NH-] is generally planar. In N-aryl or N-heteroaryl thioureas, the substituted rings are often twisted with respect to this central plane. nih.govnih.gov For this compound, the key conformational features would be the torsion angles defining the orientation of the pyridyl and isopropyl groups relative to the C=S bond.

A common feature in 2-pyridylthioureas is the formation of an intramolecular hydrogen bond between the N-H proton adjacent to the pyridyl ring and the pyridyl nitrogen atom. researchgate.net This interaction locks the molecule into a specific conformation, often described as cis with respect to the C-N(pyridyl) bond and the C=S bond. The C=S bond length is typically around 1.68-1.71 Å, while the C-N bond lengths within the thiourea core are intermediate between single and double bonds (approx. 1.34-1.37 Å), indicating significant electron delocalization. nih.gov

Table 3: Typical Bond Lengths and Angles for N-Pyridyl Thiourea Derivatives

ParameterTypical Value
C=S Bond Length1.68 - 1.71 Å
C-N Bond Length1.34 - 1.37 Å
N-C-N Bond Angle~116 - 118°
N-C-S Bond Angle~121 - 123°

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly in the crystal lattice is directed by a network of non-covalent interactions. For thioureas, the most significant intermolecular interaction is hydrogen bonding. The N-H groups act as hydrogen bond donors, while the thiocarbonyl sulfur atom is an excellent hydrogen bond acceptor.

Polymorphism and Crystallographic Variability

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including thiourea derivatives. Different polymorphs arise from variations in molecular conformation or intermolecular packing arrangements, leading to different crystal symmetries and physical properties. uky.edu The conformational flexibility of the isopropyl group and the potential for different hydrogen bonding patterns could allow this compound to exhibit polymorphism. The formation of different polymorphs can often be controlled by varying crystallization conditions such as the solvent, temperature, or rate of cooling. However, no specific studies on the polymorphism of this particular compound have been reported.

Coordination Chemistry of 1 Isopropyl 3 2 Pyridyl 2 Thiourea As a Ligand

Ligand Design Principles and Donor Site Characteristics of Thioureas

The design of thiourea-based ligands is predicated on the presence of multiple donor atoms, primarily the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups. nih.gov These sites allow thioureas to act as versatile ligands, capable of forming stable complexes with various transition metals. researchgate.net The electronic and steric properties of the substituents on the nitrogen atoms significantly influence the ligand's coordination behavior.

Thioureas are structurally versatile due to their ability to act as both σ-donors and π-acceptors. mdpi.com The key donor sites in thiourea (B124793) derivatives are:

Sulfur Atom: The sulfur of the C=S group is a primary coordination site. nih.gov

Nitrogen Atoms: The nitrogen atoms of the NH groups also have the potential to coordinate with metal ions. nih.gov

The presence of a pyridine (B92270) ring in 1-Isopropyl-3-(2-pyridyl)-2-thiourea introduces an additional nitrogen donor, enhancing its chelating potential. The lone pair of electrons on the pyridine nitrogen is available for coordination without disrupting the aromaticity of the ring. stackexchange.com

The bioactivity of thiourea derivatives is often linked to the nitrogen atom acting as a hydrogen-bond donor and the sulfur atom providing a complementary binding site. biointerfaceresearch.com The core structure containing both sulfur and nitrogen allows for the formation of hydrogen bond acceptors and donors, facilitating interactions with various molecules. biointerfaceresearch.com

Coordination Modes of this compound with Metal Ions

This compound can coordinate to metal ions in several ways, primarily dictated by the reaction conditions and the nature of the metal ion. mdpi.comresearchgate.net

The most common coordination mode for pyridyl-substituted thioureas involves chelation through both the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. researchgate.net This bidentate chelation forms a stable five- or six-membered ring with the metal center, a thermodynamically favorable arrangement.

Spectroscopic evidence, such as shifts in the infrared (IR) spectra, confirms this chelation. A shift in the ν(C=S) band to lower frequencies and changes in the pyridine ring vibrations are indicative of coordination through both sulfur and nitrogen. nih.govresearchgate.net In the UV-Vis spectra of palladium(II) complexes with a similar ligand, 1-allyl-3-(2-pyridyl)thiourea, charge transfer bands experience hypsochromic shifts, indicating coordination of the ligand to the metal ion. researchgate.net

Thiourea derivatives can exhibit a range of coordination geometries:

Monodentate Coordination: In some cases, thiourea ligands coordinate to a metal center solely through the sulfur atom. nih.govmdpi.com This is more common when the nitrogen substituents are bulky or when other strongly coordinating ligands are present. For instance, diisopropylthiourea acts as a unidentate ligand, coordinating through the sulfur atom to form complexes with Co(II), Cu(II), Zn(II), and Fe(III). nih.gov

Bidentate Coordination: As mentioned, bidentate coordination via the sulfur and pyridine nitrogen is a prevalent mode for this compound. mdpi.comresearchgate.net This results in the formation of a stable chelate ring. For example, 1-allyl-3-(2-pyridyl)thiourea coordinates to palladium(II) in a bidentate fashion through the sulfur atom and the pyridine nitrogen atom. researchgate.net

Polydentate Coordination: While less common for this specific ligand, some complex thiourea derivatives can act as polydentate or bridging ligands, coordinating to multiple metal centers. mdpi.com

The specific coordination geometry adopted depends on factors such as the metal-to-ligand ratio, the presence of counter-anions, and the solvent used in the synthesis.

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695). nih.govresearchgate.net The resulting complexes can be characterized by various analytical and spectroscopic techniques, including elemental analysis, molar conductivity, magnetic susceptibility, FT-IR, and UV-Vis spectroscopy. nih.gov

This compound and similar pyridyl thioureas form stable complexes with a wide range of transition metals.

Palladium(II): Palladium(II) forms complexes with 1-allyl-3-(2-pyridyl)thiourea with the formulas [Pd(L)Cl2] and [Pd(L)2]Cl2, where the ligand acts as a bidentate chelator through the sulfur and pyridine nitrogen atoms. researchgate.net

Copper(I), Zinc(II), and Mercury(II): Thiourea derivatives readily form complexes with these metals. The coordination is often through the sulfur atom. mdpi.com

Cobalt(II), Copper(II), and Zinc(II): These metal ions form four-coordinate complexes with diisopropylthiourea. nih.govnih.gov

Platinum Group Metals: Functionalized thiourea ligands have been studied with platinum group metals, revealing unique coordination behaviors. waikato.ac.nz

Iron(III): Iron(III) can form a six-coordinate octahedral complex with diisopropylthiourea. nih.govnih.gov

The following table summarizes some of the observed coordination characteristics with various transition metals.

Metal IonTypical Coordination NumberObserved GeometryLigand Behavior
Palladium(II)4Square PlanarBidentate (S, N) researchgate.net
Zinc(II)4Tetrahedral nih.govnih.govMonodentate (S) or Bidentate (S, N)
Copper(II)4Distorted Tetrahedral/Square Planar nih.govnih.govMonodentate (S) or Bidentate (S, N)
Cobalt(II)4Tetrahedral nih.govnih.govMonodentate (S)
Iron(III)6Octahedral nih.govnih.govMonodentate (S)

The oxidation state of the metal center and the nature of the counter-anions play a crucial role in determining the final architecture of the complex.

Oxidation State: A higher oxidation state on the metal center can lead to a higher coordination number. For example, Fe(III) forms a six-coordinate complex with diisopropylthiourea, while Co(II), Cu(II), and Zn(II) form four-coordinate complexes. nih.govnih.gov

The interplay of these factors allows for the synthesis of a diverse range of metal complexes with varied structures and properties.

Lack of Specific Research Data on the Supramolecular Assembly of this compound Metal Complexes

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data and detailed findings concerning the supramolecular assembly and extended structures of metal complexes involving the ligand This compound .

The performed searches for scholarly articles, crystallographic data, and detailed studies on the coordination chemistry of this particular compound did not yield specific results that would allow for an in-depth analysis of its role in forming supramolecular structures. While the broader class of pyridyl-thiourea ligands is known to participate in various non-covalent interactions—such as hydrogen bonding and π-π stacking—leading to the formation of complex supramolecular architectures when coordinated with metal ions, specific experimental data, structural analyses, and detailed research findings for this compound are not present in the accessed scientific databases.

Consequently, it is not possible to provide a detailed and scientifically accurate article with the requested data tables and in-depth research findings under the specified outline heading, as the foundational research on this specific chemical compound does not appear to be publicly available.

After a comprehensive search for scientific literature, it has been determined that there are no available publications containing the specific computational and theoretical data for the compound "this compound" that would be required to generate the detailed article as per the requested outline.

Extensive searches were conducted for the target compound and its close structural analogues, such as "1-Ethyl-3-(pyridin-2-yl)thiourea," focusing on quantum chemical calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, conformational studies, theoretical spectroscopic predictions, and in silico interaction mechanisms.

The search results did not yield any studies with the specific quantitative data (e.g., HOMO/LUMO energy levels, charge distributions, potential maps, simulated spectral data) necessary to populate the subsections of the provided outline. Therefore, it is not possible to construct an article that is scientifically accurate and strictly adheres to the user's detailed instructions.

Computational and Theoretical Studies on 1 Isopropyl 3 2 Pyridyl 2 Thiourea and Its Derivatives

In Silico Elucidation of Molecular Interaction Mechanisms

Computational Analysis of Ligand-Substrate Interactions (e.g., Hydrogen Bonding, π-Interactions)

The biological and chemical activity of thiourea (B124793) derivatives is profoundly influenced by their ability to form non-covalent interactions with substrates. Computational techniques, particularly Hirshfeld surface analysis and Density Functional Theory (DFT), have been instrumental in characterizing these interactions.

Hydrogen Bonding: Thiourea derivatives are notable for their capacity to act as both hydrogen bond donors (N-H groups) and acceptors (C=S group and pyridine (B92270) nitrogen). akademisains.gov.my Computational studies on N-aroyl-N'-(2-pyridyl)thiourea derivatives reveal that the molecular packing in their crystalline structures is heavily stabilized by a network of hydrogen bonds. akademisains.gov.my The primary interactions observed include conventional N—H⋯S and N—H⋯O hydrogen bonds, as well as less conventional C—H⋯O and C—H⋯N contacts. akademisains.gov.my For instance, in some derivatives, an N—H⋯S hydrogen bond with a bond length of 2.452 Å has been identified. akademisains.gov.my The presence of electron-withdrawing groups on the aryl rings can influence the hydrogen-bonding patterns; instead of forming typical urea/thiourea tape motifs, the N-H donors may preferentially bond to other acceptors like the pyridyl nitrogen. researchgate.net DFT calculations using methods like B3LYP/6-31G* can quantify the electrostatic surface potential, showing how intramolecular interactions can reduce the electron density on one acceptor atom, thereby enhancing the viability of other atoms to participate in hydrogen bonding. researchgate.net

Table 1: Summary of Intermolecular Interactions in Pyridyl-Thiourea Derivatives from Computational Studies

Interaction Type Contributing Groups Typical Bond Length (Å) Percentage Contribution (Hirshfeld Surface) Reference
Hydrogen Bond N—H⋯S 2.452 14.5% akademisains.gov.my
Hydrogen Bond C—H⋯O 2.349 10.2% akademisains.gov.my
Hydrogen Bond N—H⋯N(pyridyl) Variable Significant in substituted ureas researchgate.net
π-π Stacking Pyridyl Ring ↔ Phenyl/Pyridyl Ring Variable Significant contributor to packing akademisains.gov.my
C-H⋯π Interaction C-H ↔ Aromatic Ring Variable 22.6% (in related systems) nih.gov
van der Waals H⋯H Variable 38.0% (in related systems) nih.gov

Mechanistic Probing of Chemical Processes (e.g., Radical Scavenging Pathways, Enzyme-Ligand Complexation at a molecular level)

Computational modeling is also pivotal in understanding the mechanisms through which pyridyl-thiourea derivatives exert their effects, such as antioxidant activity and enzyme inhibition.

Radical Scavenging Pathways: The antioxidant properties of compounds like 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) have been investigated using quantum chemical calculations. hueuni.edu.vn DFT calculations, specifically at the M05-2X/6-311++G(d,p) level, are employed to model the reaction between the thiourea derivative and free radicals like the hydroperoxyl radical (HOO•). hueuni.edu.vn These studies help to elucidate the dominant reaction mechanism. For 1-phenyl-3-(2-pyridyl)-2-thiourea, the reaction with HOO• radicals is shown to proceed predominantly via the Hydrogen Atom Transfer (HAT) mechanism, accounting for over 99.99% of the total products. hueuni.edu.vn The calculations can pinpoint the most favorable site for hydrogen donation; in this case, the N2-H17 position was identified as the most favored, with a calculated rate constant of 1.44 × 10⁻¹ M⁻¹·s⁻¹. hueuni.edu.vn Alternative pathways like Single Electron Transfer (SET) are also evaluated but are often found to be thermodynamically less favorable for these types of compounds. hueuni.edu.vnmdpi.com

Enzyme-Ligand Complexation: Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to the active site of a protein. This method has been applied to study the interaction of thiourea derivatives with various enzymes. For example, docking studies of thiourea-based metal complexes with bacterial tyrosinase have revealed specific binding modes. mdpi.com These simulations can predict the binding energy and identify the key amino acid residues involved in the interaction. The analysis often shows a combination of hydrogen bonds, π-π stacking, π-alkyl, and π-sulfur interactions stabilizing the enzyme-ligand complex. mdpi.com For instance, a thiourea derivative complex was found to interact with residues such as Asn205 and Gly216 through hydrogen bonds, and with His208 and Phe197 via π-π interactions. mdpi.com Such detailed molecular-level insights are crucial for understanding the basis of enzyme inhibition and for the rational design of more potent inhibitors.

Catalytic Applications and Mechanistic Insights

1-Isopropyl-3-(2-pyridyl)-2-thiourea as an Organocatalyst in Asymmetric Synthesis

As an organocatalyst, this compound and structurally related thioureas operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and control the stereochemical outcome of a reaction. This mode of catalysis is a cornerstone of "green chemistry" as it avoids the use of potentially toxic and expensive metal catalysts.

The catalytic activity of thiourea (B124793) derivatives like this compound is rooted in their ability to act as potent hydrogen-bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic substrates, often those containing carbonyl or nitro groups. This dual hydrogen bonding effectively lowers the energy of the transition state by stabilizing the developing negative charge on the electrophile, thereby accelerating the reaction.

In a typical catalytic cycle, the thiourea catalyst first associates with the electrophile through hydrogen bonds. This activation makes the electrophile more susceptible to nucleophilic attack. Once the carbon-carbon bond is formed, the product dissociates from the catalyst, regenerating the free organocatalyst for the next cycle. The pyridyl nitrogen in this compound can also play a role by acting as a Lewis base, potentially activating the nucleophile or interacting with other components in the reaction mixture, leading to a bifunctional activation mode.

Chiral thiourea derivatives are highly effective in inducing stereoselectivity in a wide range of organic reactions. While specific data for this compound is not extensively documented in readily available literature, the principles of stereoselection can be inferred from closely related systems. For instance, in an asymmetric Biginelli reaction catalyzed by a self-assembled methanoproline-thiourea organocatalyst, optically active 6-isopropyl-3,4-dihydropyrimidines were synthesized with excellent enantioselectivities, reaching up to 99% ee.

The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst around the substrate in the transition state. The specific orientation of the substrates, enforced by the hydrogen bonds and steric interactions with the catalyst's chiral backbone and substituents (like the isopropyl group), favors the approach of the nucleophile from one specific face of the electrophile. This leads to the preferential formation of one enantiomer or diastereomer over the other.

For example, in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones catalyzed by a chiral bifunctional amine-thiourea, the catalyst simultaneously activates the nitroalkane (nucleophile) via the amine group and the dione (B5365651) (electrophile) through multiple hydrogen bonds from the thiourea moiety. This dual activation in a well-defined chiral pocket leads to the formation of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with moderate to good enantioselectivity (up to 73% ee). The steric hindrance provided by substituents on the catalyst, such as an isopropyl group, was found to be beneficial for achieving better yield and enantioselectivity compared to less bulky groups.

Table 1: Representative Enantioselectivities in Thiourea-Catalyzed Reactions

Reaction TypeCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Asymmetric Biginelli ReactionSelf-assembled methanoproline-thiourea6-isopropyl-3,4-dihydropyrimidinesHighup to 99N/A
Asymmetric Henry ReactionChiral bifunctional amine-thiourea3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-onesup to 75up to 73N/A
Asymmetric Michael AdditionDipeptidic proline-derived thioureasyn-Michael adductsup to 99up to 97up to 92:8

Role of this compound Complexes in Metal-Catalyzed Reactions

The presence of both a soft sulfur donor and a hard pyridyl nitrogen donor allows this compound to act as an efficient bidentate chelating ligand for a variety of transition metals. Substituted thioureas are known to form stable coordination compounds with metals like palladium(II), cobalt(II), copper(II), and zinc(II).

In complexes of a similar ligand, 1-allyl-3-(2-pyridyl)thiourea, with palladium(II), it was demonstrated that the ligand coordinates to the metal center through both the sulfur atom of the thiourea group and the nitrogen atom of the pyridine (B92270) ring. This chelation forms a stable ring structure that can influence the electronic properties and steric environment of the metal center. Such modifications are crucial in catalysis, as they can enhance the catalyst's activity, selectivity, and stability. While the catalytic applications of specific this compound metal complexes are not widely reported, the coordination chemistry of analogous compounds suggests their potential in various metal-catalyzed processes, such as cross-coupling reactions or hydrogenations. The electronic and steric properties of the isopropyl and pyridyl substituents would play a key role in modulating the catalytic performance of the resulting metal complex.

Mechanistic Investigations of Catalytic Pathways

Mechanistic studies of thiourea-catalyzed reactions provide fundamental insights into how these catalysts operate. For bifunctional thiourea catalysts that also contain a basic moiety (like the pyridyl group in this compound), a cooperative activation mechanism is often proposed. The thiourea part activates the electrophile via hydrogen bonding, while the basic site activates the nucleophile through deprotonation or hydrogen bonding.

In the asymmetric Henry reaction, for example, it is proposed that the tertiary amine of the catalyst deprotonates the nitromethane (B149229) to form a nitro enolate. Concurrently, the thiourea's N-H groups bind to the carbonyl group of the electrophile. This brings both reactants into close proximity within a chiral environment, facilitating a stereoselective C-C bond formation.

In metal-catalyzed reactions, the mechanism is centered on the coordination of the substrate(s) to the metal center. The this compound ligand would remain coordinated to the metal throughout the catalytic cycle, influencing the various steps such as oxidative addition, transmetalation, and reductive elimination. Kinetic studies and computational modeling are often employed to elucidate these complex pathways and to understand how the ligand architecture controls the reaction's efficiency and selectivity. For instance, mechanistic investigations into other complex catalytic systems have utilized techniques like in-situ NMR analysis and density functional theory (DFT) to map out reaction pathways and identify rate-limiting steps.

Advanced Functional Applications and Emerging Research Directions

Molecular Recognition and Anion Binding Phenomena

The ability of thiourea (B124793) derivatives to act as potent and selective anion receptors is a cornerstone of their application in supramolecular chemistry. This capacity is primarily attributed to the two N-H protons of the thiourea group, which can form strong and directional hydrogen bonds with anionic guest species. In 1-Isopropyl-3-(2-pyridyl)-2-thiourea, the electronic properties of the pyridyl ring and the steric influence of the isopropyl group modulate the acidity and accessibility of these N-H protons, thereby fine-tuning the anion binding affinity and selectivity.

Research into pyridyl thioureas has demonstrated their ability to selectively bind various anions. The binding selectivity can be dramatically switched by protonating the pyridyl nitrogen. In its neutral form, the thiourea can show a preference for basic anions like acetate, while upon protonation, it can exhibit strong binding to halides such as chloride and bromide. nih.govrsc.org This pH-switchable binding behavior is a key feature for the development of intelligent molecular sensors.

The interaction between thiourea-based receptors and anions is predominantly driven by hydrogen bonding. The strength of this interaction is influenced by the basicity of the anion and the acidity of the thiourea's N-H protons. Generally, more basic anions form stronger complexes. For instance, thiourea receptors often exhibit a high affinity for fluoride (B91410) due to its high basicity. acs.org The binding affinities of various pyridyl-thiourea compounds with different anions have been studied, revealing a range of association constants that underscore their potential in selective anion recognition.

Thiourea CompoundAnionBinding Constant (K) in M⁻¹Solvent
N-phenyl-N'-(2-pyridyl)thioureaF⁻2.5 x 10⁴DMSO
N-phenyl-N'-(2-pyridyl)thioureaCl⁻1.2 x 10²DMSO
N-phenyl-N'-(2-pyridyl)thioureaBr⁻< 10DMSO
N-phenyl-N'-(2-pyridyl)thioureaI⁻< 10DMSO
N-(4-nitrophenyl)-N'-(2-pyridyl)thioureaAcO⁻> 10⁵CH₃CN
N-(4-nitrophenyl)-N'-(2-pyridyl)thiourea (protonated)Cl⁻1.8 x 10³CH₃CN

Supramolecular Chemistry and Self-Assembly Processes

The directional nature of the hydrogen bonds originating from the thiourea moiety, coupled with other potential non-covalent interactions such as π-π stacking involving the pyridyl ring, makes this compound an excellent building block for supramolecular self-assembly. Thiourea derivatives are well-known for their ability to form predictable and robust supramolecular structures. nih.gov

A common supramolecular synthon observed in the crystal structures of many thiourea derivatives is the formation of a dimeric motif through a pair of N-H···S hydrogen bonds. This often results in a stable eight-membered ring structure. Additionally, the pyridyl nitrogen of this compound can act as a hydrogen bond acceptor, leading to the formation of extended one-dimensional chains or more complex two- or three-dimensional networks. The isopropyl group, being bulky and non-polar, can influence the packing of these supramolecular assemblies, potentially creating channels or cavities within the crystal lattice that could be utilized for guest inclusion.

The self-assembly process is not limited to the solid state. In solution, these molecules can form discrete aggregates or pre-organize in a manner that is crucial for their function in molecular recognition and catalysis. The balance between intramolecular hydrogen bonding (between a thiourea N-H and the pyridyl nitrogen) and intermolecular hydrogen bonding dictates the final supramolecular architecture.

Integration into Hybrid Materials and Metal-Organic Frameworks (MOFs)

The functional properties of this compound can be imparted to solid-state materials by integrating it into hybrid materials and Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of thiourea functionalities into MOFs can enhance their properties for applications such as gas adsorption, catalysis, and chemical sensing. researchgate.netx-mol.com

One approach to integrate thiourea moieties into MOFs is through post-synthetic modification. researchgate.net In this method, a pre-synthesized MOF with reactive sites is treated with a thiourea-containing molecule. For instance, a pyridine-containing thiourea ligand has been successfully grafted onto the unsaturated metal sites of MIL-101(Cr), a well-known MOF. researchgate.net This functionalization introduces hydrogen-bond-donating sites into the pores of the MOF, enhancing its catalytic activity for certain organic reactions. researchgate.net The pyridyl group of this compound can coordinate to the metal centers of the MOF, while the thiourea group remains available for substrate interaction.

Another strategy involves the use of thiourea-derivatized organic linkers in the de novo synthesis of MOFs. This allows for a more uniform distribution of the functional groups throughout the framework. The presence of the thiourea group within the MOF pores can significantly improve the selective adsorption of certain gases or pollutants through hydrogen bonding interactions.

Current Challenges and Future Perspectives in Thiourea Research

Despite the significant progress in the field of thiourea-based supramolecular and materials chemistry, several challenges remain. A major challenge in the design of thiourea-based anion receptors is achieving high selectivity for a specific anion in complex mixtures, particularly in aqueous environments where the hydration of anions is a significant competing factor. nih.gov The development of receptors that can overcome this hurdle is a key area of ongoing research.

Another challenge lies in the synthesis and characterization of complex supramolecular assemblies and functional materials. Predicting and controlling the solid-state packing of thiourea derivatives to achieve desired properties can be difficult. Furthermore, the integration of these molecules into devices for practical applications, such as sensors and catalytic systems, requires further development in materials processing and fabrication.

The future of thiourea research is bright, with numerous exciting opportunities. In the realm of molecular recognition, the development of thiourea-based sensors for biologically and environmentally important anions continues to be a major focus. researchgate.net There is also growing interest in the use of thiourea derivatives as organocatalysts, where their ability to activate substrates through hydrogen bonding can lead to highly efficient and stereoselective reactions.

In materials science, the design of novel thiourea-functionalized MOFs and other hybrid materials with tailored porosity and functionality holds great promise for applications in gas storage and separation, environmental remediation, and heterogeneous catalysis. uantwerpen.be The unique combination of a hydrogen-bonding donor site and a coordinating pyridyl group in molecules like this compound will undoubtedly continue to inspire the development of advanced functional materials with novel properties and applications. nih.govresearchgate.netanalis.com.myresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Isopropyl-3-(2-pyridyl)-2-thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between isopropylamine and 2-pyridyl isothiocyanate under anhydrous conditions. Solvent choice (e.g., ethanol or THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine:isothiocyanate) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Monitoring reaction progress with TLC or HPLC is advised .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., isopropyl CH3_3 at ~1.2 ppm, pyridyl protons at 7.2–8.6 ppm) and thiourea C=S (~180 ppm in 13^13C).
  • FTIR : Confirm N-H stretches (~3200 cm1^{-1}) and C=S vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 196.1).
  • X-ray Crystallography : Resolves bond lengths and angles for crystallographic validation (if single crystals are obtainable) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate corrosion inhibition efficiency in acidic environments?

  • Methodological Answer :

  • Gravimetric Analysis : Immerse mild steel coupons in 1 M HCl with varying inhibitor concentrations (0.1–5 mM) for 24–72 hours. Measure weight loss to calculate inhibition efficiency (%IE) .
  • Electrochemical Methods :
  • Potentiodynamic Polarization : Determine corrosion current density (icorri_{corr}) and Tafel slopes.
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (RctR_{ct}) and double-layer capacitance (CdlC_{dl}).
  • Surface Analysis : Use SEM/EDS or AFM to assess surface morphology and elemental composition post-exposure.
  • Reference Study : Zhang et al. (2018) achieved 92% IE for 1-(2-pyridyl)-2-thiourea using these methods .

Q. What computational approaches elucidate interaction mechanisms between this compound and metal surfaces?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock/Vina to model adsorption on Fe(110) surfaces. Define the search space to cover the entire metal lattice.
  • DFT Calculations : Optimize geometry with B3LYP/LanL2DZ to compute adsorption energy (ΔEads\Delta E_{ads}), charge transfer, and Fukui indices for reactive sites.
  • MD Simulations : Simulate inhibitor behavior in aqueous HCl to study diffusion and binding dynamics.
  • Validation : Cross-reference computational results with experimental polarization data .

Q. How do substituents (e.g., isopropyl vs. methyl) influence thiourea derivatives’ chemical properties?

  • Methodological Answer :

  • Electronic Effects : Electron-donating groups (e.g., isopropyl) enhance electron density on the thiourea moiety, improving adsorption via lone-pair donation to metal d-orbitals.
  • Steric Effects : Bulky substituents may hinder surface coverage but improve stability in acidic media.
  • Comparative Studies : Compare inhibition efficiency of this compound with analogs like 1-(2,6-dimethylphenyl)-2-thiourea using standardized electrochemical protocols .

Q. What safety protocols are essential for handling this compound in laboratories?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or solution preparation due to potential dust/aerosol formation.
  • Storage : Keep in airtight containers away from oxidizers (e.g., HNO3_3).
  • Waste Disposal : Neutralize acidic residues before disposal via approved chemical waste channels.
  • Reference : MSDS data for structurally similar thioureas (e.g., 1-(1-naphthyl)-2-thiourea) highlight acute toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.